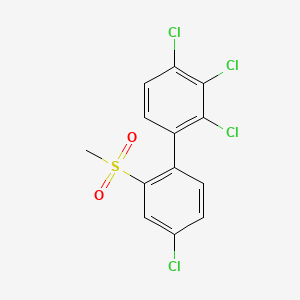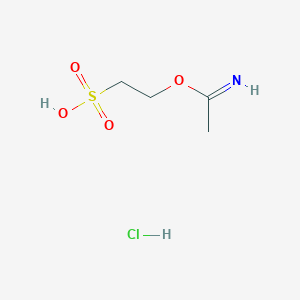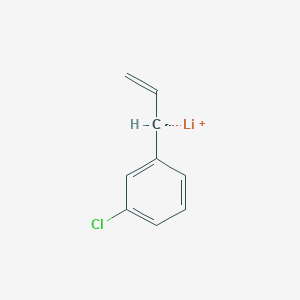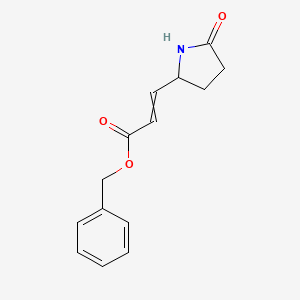
2,3,4,4'-Tetrachloro-2'-(methylsulfonyl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,4’-Tetrachloro-2’-(methylsulfonyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by two benzene rings connected by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4’-Tetrachloro-2’-(methylsulfonyl)-1,1’-biphenyl typically involves the chlorination of biphenyl followed by the introduction of the methylsulfonyl group. The reaction conditions may include:
Chlorination: Using chlorine gas or a chlorinating agent such as sulfuryl chloride in the presence of a catalyst like iron(III) chloride.
Sulfonylation: Introducing the methylsulfonyl group using reagents like methylsulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chlorination and sulfonylation processes, with careful control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,4’-Tetrachloro-2’-(methylsulfonyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: May be studied for its effects on biological systems, including potential toxicity and environmental impact.
Medicine: Could be investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3,4,4’-Tetrachloro-2’-(methylsulfonyl)-1,1’-biphenyl involves its interaction with molecular targets and pathways. The presence of chlorine and methylsulfonyl groups may influence its reactivity and binding affinity to specific enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,4’-Tetrachlorobiphenyl: Lacks the methylsulfonyl group, making it less polar.
2,3,4,4’-Tetrachloro-2’-(methylthio)-1,1’-biphenyl: Contains a methylthio group instead of a methylsulfonyl group, affecting its chemical properties.
Propiedades
Número CAS |
104086-08-0 |
|---|---|
Fórmula molecular |
C13H8Cl4O2S |
Peso molecular |
370.1 g/mol |
Nombre IUPAC |
1,2,3-trichloro-4-(4-chloro-2-methylsulfonylphenyl)benzene |
InChI |
InChI=1S/C13H8Cl4O2S/c1-20(18,19)11-6-7(14)2-3-8(11)9-4-5-10(15)13(17)12(9)16/h2-6H,1H3 |
Clave InChI |
APPVGCZEAVPIFW-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C(C=CC(=C1)Cl)C2=C(C(=C(C=C2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2',2'-Dibromospiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one](/img/structure/B14336575.png)
![1,1'-Sulfanediylbis[5-tert-butyl-2-methyl-4-(octadecyloxy)benzene]](/img/structure/B14336578.png)
![Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl-](/img/structure/B14336580.png)
![1-(Methylsulfanyl)-2-{[2-(methylsulfanyl)ethyl]selanyl}ethane](/img/structure/B14336584.png)





![6-Methyl-2-(morpholin-4-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14336637.png)

![[1,4,2]Diazaphospholo[4,5-a]pyridine](/img/structure/B14336641.png)


